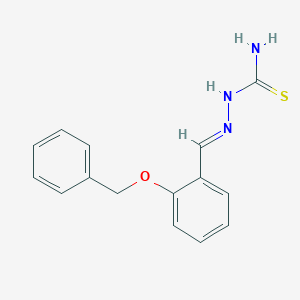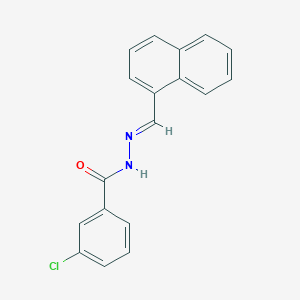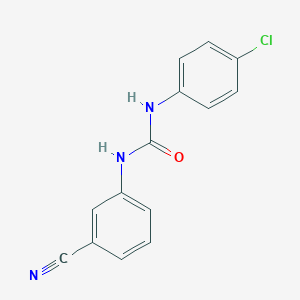![molecular formula C15H14N4O2S B324031 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea CAS No. 7728-25-8](/img/structure/B324031.png)
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.368. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Chemical Reactions Analysis
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea can be compared with other thiosemicarbazone derivatives, such as:
- 2-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-nitrobenzaldehyde N-(4-methylphenyl)thiosemicarbazone
These compounds share similar structures but differ in the position of the nitro group or the substituent on the phenyl ring. The unique position of the nitro group in this compound contributes to its distinct chemical and biological properties .
Properties
CAS No. |
7728-25-8 |
|---|---|
Molecular Formula |
C15H14N4O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c1-11-4-2-6-13(8-11)17-15(22)18-16-10-12-5-3-7-14(9-12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+ |
InChI Key |
MFQOVVAMFNFSGZ-MHWRWJLKSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(4-acetylphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323949.png)
![(4E)-3-(4-nitrophenyl)-5-oxo-4-[(2,4,6-tribromophenyl)hydrazinylidene]pyrazole-1-carbothioamide](/img/structure/B323951.png)
![(4E)-4-[(2,5-dichlorophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxopyrazole-1-carbothioamide](/img/structure/B323952.png)
![(4E)-4-[(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323955.png)
![(4E)-4-[(3-chlorophenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323958.png)
![(4E)-4-[(4-ethoxyphenyl)hydrazinylidene]-5-oxo-3-phenylpyrazole-1-carbothioamide](/img/structure/B323959.png)
![1-[(Z)-1-cyclopropylethylideneamino]-3-phenylurea](/img/structure/B323962.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B323965.png)

![4-Methoxy-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B323968.png)
![N'-{2-nitrobenzylidene}bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B323969.png)

![methyl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B323971.png)

